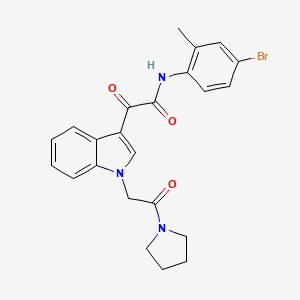

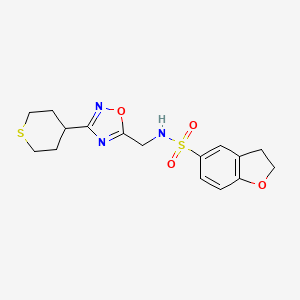

methyl 2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is a quinoline-based [1,2,3]-triazole hybrid derivative . The compound is synthesized through a Cu(I)-catalyzed click reaction between 4-azido-7-chloroquinoline and an alkyne derivative of hydroxybenzotriazole (HOBt) . The 1,2,3-triazole ring system, which it contains, has been widely explored due to its diverse biological activities, including antibacterial, antimalarial, and antiviral properties .

Synthesis Analysis

The synthesis involves the copper-catalyzed click reaction, a powerful method for constructing 1,2,3-triazole rings. The reaction proceeds by combining azides and alkynes, leading to the formation of the desired hybrid compound. The synthetic route ensures the incorporation of the triazole moiety into the quinoline scaffold .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Novel Isomeric Analogs and Structural Insights : The synthesis of novel isomeric analogs such as 2-carboxy-4-methylazetidine, which are related to the structure of interest, showcases the ongoing efforts in exploring new organic compounds with potentially unique properties. These compounds offer insights into structural configurations and the effects of different substitutions on the molecule's properties (Soriano, Podraza, & Cromwell, 1980).

Crystal Structure Analysis : Research on compounds like "Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate" has provided detailed crystal structure analyses. These studies are crucial for understanding the molecular geometry, bonding characteristics, and potential for intermolecular interactions, which could influence reactivity and stability (Moser, Bertolasi, & Vaughan, 2005).

Potential Biological Activities

Anti-inflammatory and Anticancer Activity : Investigations into azetidinones and related structures have shown promising results in terms of anti-inflammatory and anticancer activities. For instance, compounds synthesized from azetidinyl structures have been tested for their anti-inflammatory properties, providing a basis for further research into their potential as therapeutic agents (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Cytotoxicity and Antiproliferative Effects : Studies on 1,4,5-trisubstituted 1,2,3-triazoles have explored their synthesis, structural characterization, and biological assays, including brine shrimp cytotoxicity, highlighting the potential for discovering new anticancer agents (Ahmed et al., 2016).

Wirkmechanismus

The compound’s interaction with acetylcholinesterase (AChE) is of particular interest. AChE plays a crucial role in hydrolyzing acetylcholine, a neurotransmitter in both the central and peripheral nervous systems. Investigating how this compound interacts with AChE may provide insights into potential therapeutic options for neurodegenerative conditions, including Alzheimer’s disease .

Eigenschaften

IUPAC Name |

methyl 2-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-27-20(26)17-10-6-5-9-16(17)19(25)23-11-15(12-23)24-13-18(21-22-24)14-7-3-2-4-8-14/h2-10,13,15H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYVHYWSYXKCOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2917312.png)

![3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2917318.png)

![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2917320.png)

![4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2917322.png)

![1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2917323.png)

![8-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2917327.png)

![2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B2917331.png)